1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol, also known as 1-(p-Anisylethynyl)cyclopropanol, is an organic compound characterized by a cyclopropanol ring substituted with a p-anisylethynyl group. Its molecular formula is , and it has a molecular weight of 188.22 g/mol. This compound is of interest in organic synthesis due to its unique structural features and potential biological activity.
The compound can be synthesized through various organic reactions, including palladium-catalyzed cross-coupling reactions. It is often utilized as a building block in the synthesis of more complex molecules and has been investigated for its potential applications in medicinal chemistry and material science .
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol can be classified under the following categories:
The synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol typically involves the reaction of p-anisylacetylene with cyclopropanol. A common method includes using a palladium catalyst to facilitate this cross-coupling reaction.
The molecular structure of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 1-[2-(4-methoxyphenyl)ethynyl]cyclopropan-1-ol |
| InChI | InChI=1S/C12H12O2/c1-14-11... |
| SMILES | COC1=CC=C(C=C1)C#CC2(CC2)O |
The reactions typically require specific conditions:
The mechanism of action for the chemical transformations involving 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol generally follows free radical pathways during oxidative processes.
The compound's stability under various conditions is crucial for its application in synthetic pathways, particularly in maintaining its structure during chemical reactions.
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol serves several important roles in scientific research:
This compound exemplifies how structural modifications can lead to significant changes in reactivity and biological activity, making it a valuable target for further research within organic chemistry and medicinal applications.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4